4-Methylphenyl pyridine-3-carboxylate
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Overview
Description
It is an ester derivative of nicotinic acid (vitamin B3) and p-tolyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions: Nicotinic acid p-tolyl ester can be synthesized through esterification reactions. One common method involves the reaction of nicotinic acid with p-tolyl alcohol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC) . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of nicotinic acid p-tolyl ester may involve similar esterification processes but on a larger scale. Mechanochemical methods, such as high-speed ball-milling (HSBM), have also been explored for the synthesis of esters, including nicotinic acid derivatives . This method is solvent-free and energy-efficient, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: Nicotinic acid p-tolyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield nicotinic acid and p-tolyl alcohol.
Oxidation: The p-tolyl group can be oxidized to form corresponding carboxylic acids.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles like amines or alcohols can be employed under appropriate conditions.
Major Products:
Hydrolysis: Nicotinic acid and p-tolyl alcohol.
Oxidation: p-Toluic acid or other oxidized derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Nicotinic acid p-tolyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of nicotinic acid p-tolyl ester involves its hydrolysis to release nicotinic acid and p-tolyl alcohol. Nicotinic acid acts on nicotinic acid receptors, influencing lipid metabolism and exerting vasodilatory effects . The p-tolyl group may also contribute to the compound’s overall biological activity through its interactions with cellular targets.
Comparison with Similar Compounds
Nicotinic Acid:
Nicotinamide: Another derivative of nicotinic acid, used in various therapeutic applications.
Methyl Nicotinate: An ester of nicotinic acid with similar pharmacological properties.
Uniqueness: Nicotinic acid p-tolyl ester is unique due to the presence of the p-tolyl group, which may impart distinct chemical and biological properties compared to other nicotinic acid esters. Its specific ester linkage and potential for hydrolysis make it a valuable compound for targeted drug delivery and controlled release applications .
Properties
CAS No. |
3468-51-7 |
---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
(4-methylphenyl) pyridine-3-carboxylate |
InChI |
InChI=1S/C13H11NO2/c1-10-4-6-12(7-5-10)16-13(15)11-3-2-8-14-9-11/h2-9H,1H3 |
InChI Key |
YBUBSLHHVFYHMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CN=CC=C2 |
solubility |
22.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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